molecular formula C21H20N4O4 B11125222 2-[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]-N-(2-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)acetamide

2-[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]-N-(2-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)acetamide

Cat. No.: B11125222
M. Wt: 392.4 g/mol
InChI Key: SIJAXSBHTVGDLX-UHFFFAOYSA-N
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Description

2-[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]-N-(2-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)acetamide is a complex organic compound that belongs to the class of coumarin derivatives. Coumarins are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties

Preparation Methods

The synthesis of 2-[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]-N-(2-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)acetamide involves multiple steps. The starting material, 3,4-dimethyl-2-oxo-2H-chromen-7-yl, is reacted with appropriate reagents to introduce the triazolo[4,3-a]pyridin-3-ylethyl group. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained . Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction conditions for higher yields and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles. Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures.

Scientific Research Applications

2-[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]-N-(2-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential antimicrobial and anti-inflammatory properties.

    Medicine: Studied for its potential anticancer activity and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its biological effects. For example, coumarin derivatives are known to inhibit bacterial DNA gyrase, which is essential for bacterial replication . The exact molecular targets and pathways involved depend on the specific biological activity being investigated.

Comparison with Similar Compounds

Similar compounds include other coumarin derivatives such as:

  • 2-[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoic acid
  • Methyl [(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate
  • Ethyl [(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate These compounds share structural similarities but may differ in their biological activities and applications. The uniqueness of 2-[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]-N-(2-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)acetamide lies in its specific combination of functional groups, which may confer unique biological properties and applications.

Properties

Molecular Formula

C21H20N4O4

Molecular Weight

392.4 g/mol

IUPAC Name

2-(3,4-dimethyl-2-oxochromen-7-yl)oxy-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]acetamide

InChI

InChI=1S/C21H20N4O4/c1-13-14(2)21(27)29-17-11-15(6-7-16(13)17)28-12-20(26)22-9-8-19-24-23-18-5-3-4-10-25(18)19/h3-7,10-11H,8-9,12H2,1-2H3,(H,22,26)

InChI Key

SIJAXSBHTVGDLX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OCC(=O)NCCC3=NN=C4N3C=CC=C4)C

Origin of Product

United States

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